2-(Piperidin-3-yl)thiazole
Overview
Description
2-(Piperidin-3-yl)thiazole is a useful research compound. Its molecular formula is C8H12N2S and its molecular weight is 168.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
2-(Piperidin-3-yl)thiazole and its derivatives are synthesized through various chemical reactions, offering a range of chemical properties and applications. For instance, the reaction of 1-[4-(piperidin-1-yl)benzylidene]thiosemicarbazide with hydrazonoyl chlorides leads to 1,3-thiazole derivatives. These compounds show significant anti-arrhythmic activity, demonstrating the therapeutic potential of piperidine-based thiazoles in cardiovascular research (Abdel‐Aziz et al., 2009). Additionally, novel scaffolds such as Thiadiazolyl Piperidine have been synthesized from stearic acid, showing antimicrobial activities and highlighting the compounds' utility in creating nonionic surfactants with potential for diverse industrial applications (Abdelmotaal Abdelmajeid et al., 2017).
Antimicrobial and Antitumor Activities
Piperidine-substituted thiazole compounds exhibit a range of biological activities. For example, thiazolyl chalcones and their derivatives synthesized through piperidine-mediated reactions have shown marked potency as antimicrobial agents (Venkatesan & Maruthavanan, 2012). Furthermore, synthetic 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidin-4-ones have demonstrated selective in vitro antitumoral activity and inhibited cancer cell growth in preclinical models of glioblastoma multiforme, suggesting their potential as therapeutic agents for this aggressive brain tumor (da Silveira et al., 2017).
Antifungal and Insecticidal Effects
Novel piperidine thiazole compounds have been synthesized and evaluated for their bioactivity, showing certain insecticidal activities against pests like armyworm. At specific concentrations, some of these compounds demonstrated high lethal rates, indicating their potential use in agricultural pest management (Ding et al., 2019).
GyrB Inhibitors for Tuberculosis
Thiazole-aminopiperidine hybrid analogues have been designed and synthesized as novel inhibitors of Mycobacterium tuberculosis GyrB, showing significant activity in in vitro assays. This highlights the role of this compound derivatives in developing new treatments for tuberculosis, addressing the growing concern of antimicrobial resistance (Jeankumar et al., 2013).
Mechanism of Action
Target of Action
They are present in more than twenty classes of pharmaceuticals . For instance, piperidine derivatives have been used in the synthesis of a biologically active substance—11β-hydroxysteroid dehydrogenase type 1 inhibitor (11β-HSD1), which is used for treating diseases associated with cortisol abnormalities .
Mode of Action
Piperidine derivatives have been reported to exhibit a variety of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic, and/or anticoagulant effects . The mechanism of action of these compounds often involves interactions with specific cellular targets, leading to changes in cell function or viability.
Biochemical Pathways
Piperidine derivatives have been associated with a variety of biochemical pathways due to their broad spectrum of biological activities . For example, some piperidine derivatives have been found to inhibit tubulin polymerization, which is a crucial process in cell division .
Result of Action
Piperidine derivatives have been associated with a variety of biological effects, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic, and/or anticoagulant effects .
Safety and Hazards
Future Directions
Piperidines play a significant role in the pharmaceutical industry, and their derivatives are present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety have been covered in recent scientific literature .
Properties
IUPAC Name |
2-piperidin-3-yl-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2S/c1-2-7(6-9-3-1)8-10-4-5-11-8/h4-5,7,9H,1-3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWDOZKWLXFFMAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001318816 | |
Record name | 3-(2-Thiazolyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001318816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
630121-84-5 | |
Record name | 3-(2-Thiazolyl)piperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=630121-84-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2-Thiazolyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001318816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(1,3-thiazol-2-yl)piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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